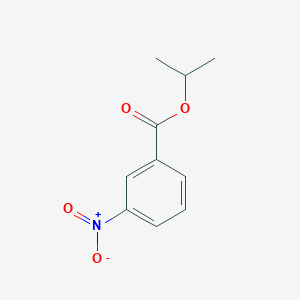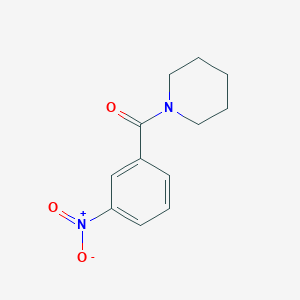
2-(Chlorosulfonyl)-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chlorosulfonyl)-4-methylbenzoic acid is an organic compound characterized by the presence of a chlorosulfonyl group and a methyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorosulfonyl)-4-methylbenzoic acid typically involves the chlorosulfonation of 4-methylbenzoic acid. This process can be carried out by reacting 4-methylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and optimized reaction conditions to maximize efficiency and yield. The product is then purified through crystallization or distillation techniques to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chlorosulfonyl)-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used under mild conditions to achieve substitution reactions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions, to facilitate hydrolysis.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed through hydrolysis.
Applications De Recherche Scientifique
2-(Chlorosulfonyl)-4-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Chlorosulfonyl)-4-methylbenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Similar structure with additional chlorine and fluorine substituents.
6-Chlorosulfonylbenzoxazolin-2-ones: Contains a chlorosulfonyl group attached to a benzoxazolinone core.
Uniqueness
2-(Chlorosulfonyl)-4-methylbenzoic acid is unique due to the presence of both a chlorosulfonyl group and a methyl group on the benzoic acid core.
Propriétés
Numéro CAS |
80998-71-6 |
|---|---|
Formule moléculaire |
C8H7ClO4S |
Poids moléculaire |
234.66 g/mol |
Nom IUPAC |
2-chlorosulfonyl-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7ClO4S/c1-5-2-3-6(8(10)11)7(4-5)14(9,12)13/h2-4H,1H3,(H,10,11) |
Clé InChI |
FBFNWNSDJFRTHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13054114.png)

![Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13054137.png)



![(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054161.png)
![8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054167.png)
![2-Isopropylbenzo[D]thiazol-5-OL](/img/structure/B13054171.png)





